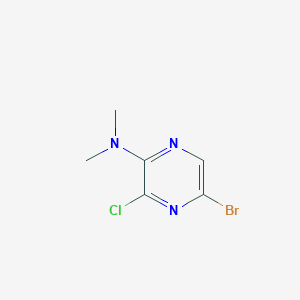![molecular formula C7H4N4 B13135598 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethynyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . The reaction conditions often include the use of acetic acid and pyrrolidine under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines.
Scientific Research Applications
6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as phosphodiesterases and lipases . It may also interact with receptors, such as the farnesoid receptor, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine include:
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring.
Pyrazolo[4,3-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its ethynyl group, which can be used to introduce additional functional groups through substitution reactions
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-ethynyl-2H-triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H4N4/c1-2-5-3-6-7(8-4-5)10-11-9-6/h1,3-4H,(H,8,9,10,11) |
InChI Key |
ZRUCBXBMEJPRCS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=NNN=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)



![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)

![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)



![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)

